
3alpha-Taraxerol; Epitaraxerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6aR,8aR,12bS,14bR)-4,4,6a,8a,11,11,12b,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol is a complex organic compound characterized by its polycyclic structure and multiple stereocenters. This compound belongs to the class of tetracyclic triterpenoids, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6aR,8aR,12bS,14bR)-4,4,6a,8a,11,11,12b,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol involves multiple steps, including cyclization, oxidation, and reduction reactions. The starting materials typically include simpler triterpenoid precursors, which undergo cyclization to form the polycyclic core.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities. Alternatively, chemical synthesis methods can be scaled up to industrial levels, employing optimized reaction conditions and catalysts to enhance yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in carbon tetrachloride, alkylation using alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms and stereochemistry.
Biology: In biological research, the compound is studied for its potential bioactive properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and microbial infections.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties .
作用机制
The mechanism of action of (6aR,8aR,12bS,14bR)-4,4,6a,8a,11,11,12b,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
相似化合物的比较
Taraxerol: A triterpenoid with similar structural features but different stereochemistry.
Urs-12-en-3-one: Another tetracyclic triterpenoid with distinct functional groups and biological activities
Uniqueness: The uniqueness of (6aR,8aR,12bS,14bR)-4,4,6a,8a,11,11,12b,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol lies in its specific stereochemistry and functional groups, which confer unique biological activities and chemical reactivity compared to other similar compounds .
属性
分子式 |
C30H50O |
|---|---|
分子量 |
426.7 g/mol |
IUPAC 名称 |
(6aR,6aS,8aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol |
InChI |
InChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20?,22?,23?,24?,27-,28-,29-,30+/m0/s1 |
InChI 键 |
GGGUGZHBAOMSFJ-QYQADISHSA-N |
手性 SMILES |
C[C@]12CCC(CC1[C@@]3(CCC4[C@]5(CCC(C(C5CC[C@]4(C3=CC2)C)(C)C)O)C)C)(C)C |
规范 SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12427761.png)
![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)
![[D-Leu-4]-OB3](/img/structure/B12427775.png)

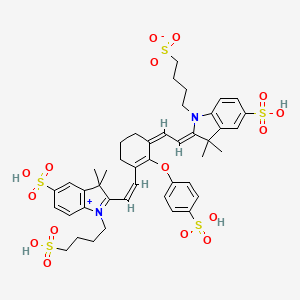
![2,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B12427786.png)
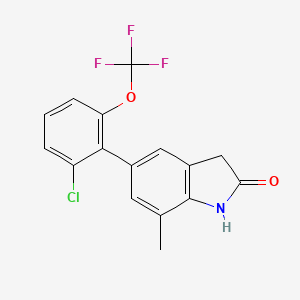
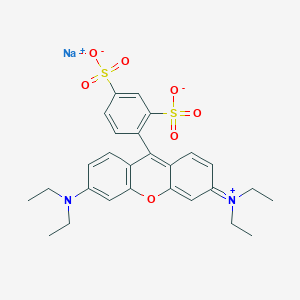
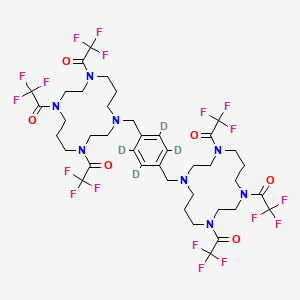

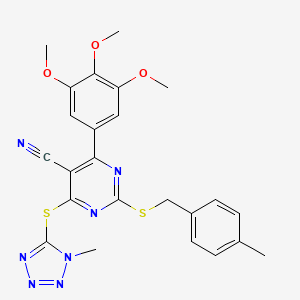
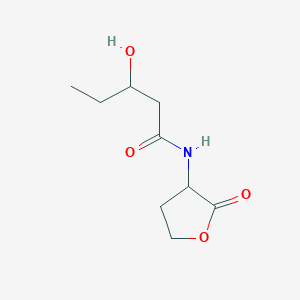
![methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B12427831.png)
